7-bromo-1H-indazole-3-carbonitrile
Overview
Description
“7-bromo-1H-indazole-3-carbonitrile” is a compound with the molecular formula C8H4BrN3 . It is a derivative of indazole, which is a heterocyclic compound. Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of “7-bromo-1H-indazole-3-carbonitrile” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a bromine atom at the 7th position and a carbonitrile group at the 3rd position .Physical And Chemical Properties Analysis
The molecular weight of “7-bromo-1H-indazole-3-carbonitrile” is 222.04 g/mol . The compound has a predicted boiling point of 425.3±25.0 °C and a predicted density of 1.85±0.1 g/cm3 .Scientific Research Applications
Nitric Oxide Synthase Inhibition A study by Cottyn et al. (2008) explored the inhibitory effects of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, on nitric oxide synthases (NOS). 1H-indazole-7-carbonitrile demonstrated a preference for constitutive NOS over inducible NOS, and further substitution with a bromine atom enhanced its inhibitory effects. This compound was found to competitively inhibit NO formation versus both substrate and cofactor, suggesting its potential application in regulating nitric oxide production in various physiological and pathological processes (Cottyn et al., 2008).
Antimicrobial Activity Yakaiah et al. (2008) synthesized novel pyrimidine and annulated pyrimidine fused indazole derivatives, including structures related to 7-bromo-1H-indazole-3-carbonitrile, and evaluated their antimicrobial activity. These compounds exhibited significant activity against various species of Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi. This highlights the compound's potential as a framework for developing new antimicrobial agents (Yakaiah et al., 2008).
α-Glucosidase Inhibition and Antioxidant Activity Mphahlele et al. (2020) explored the α-glucosidase inhibition and antioxidant activity of 7-carbo-substituted 5-bromo-3-methylindazoles, compounds structurally related to 7-bromo-1H-indazole-3-carbonitrile. These compounds showed significant to moderate inhibitory effects against α-glucosidase activity and demonstrated antioxidant potential. This suggests potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).
Antibacterial, MRSA, and Antifungal Activities Thanh et al. (2019) synthesized 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates from compounds including 2-amino-7-propargyloxy-4H-chromene-3-carbonitriles, related to the 7-bromo-1H-indazole-3-carbonitrile structure. These conjugates exhibited in vitro activity against a variety of bacterial and fungal species, including clinical MRSA isolates, suggesting their potential in treating resistant bacterial infections and fungal diseases (Thanh et al., 2019).
High Explosive Applications In a different context, Snyder et al. (2017) discussed the synthesis and properties of a triazolotriazine carbonitrile, demonstrating its potential as an insensitive high explosive. While not directly related to 7-bromo-1H-indazole-3-carbonitrile, this study illustrates the diverse applications of carbonitrile-containing compounds in areas beyond biomedical research (Snyder et al., 2017).
properties
IUPAC Name |
7-bromo-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNEIKLRWSDNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-indazole-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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